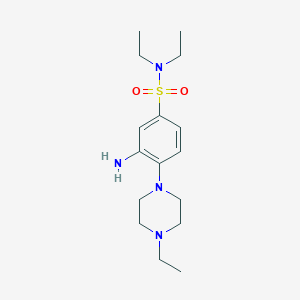

3-amino-N,N-diethyl-4-(4-ethylpiperazin-1-yl)benzene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

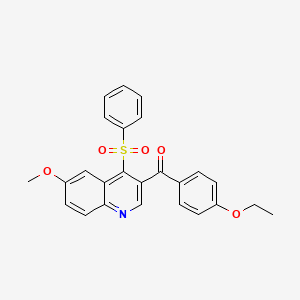

“3-amino-N,N-diethyl-4-(4-ethylpiperazin-1-yl)benzene-1-sulfonamide” is a chemical compound with the molecular formula C16H28N4O2S and a molecular weight of 340.48 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “3-amino-N,N-diethyl-4-(4-ethylpiperazin-1-yl)benzene-1-sulfonamide” consists of a benzene ring substituted with an amino group and a sulfonamide group. The sulfonamide group is further substituted with a diethylamino group and an ethylpiperazinyl group .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Predicted properties include a melting point of 200.56°C, a boiling point of approximately 504.0°C at 760 mmHg, a density of approximately 1.2 g/cm3, and a refractive index of n20D 1.57 .科学的研究の応用

Catalytic Applications

The use of sulfonamide ligands, such as those derived from benzene sulfonamide, has been demonstrated in the catalytic enantioselective addition of diethylzinc to aldehydes. These ligands, including variations of the sulfonamide group, enable the production of secondary alcohols with high enantioselectivity, showcasing their utility in asymmetric synthesis (Hirose, Sugawara, & Kodama, 2011).

Synthesis of Adenosine Receptor Antagonists

Sulfonamides have been utilized in the synthesis of potent and selective adenosine A2B receptor antagonists. A novel method for sulfonamide formation was developed to overcome challenges in yields, leading to significant advancements in the development of new therapeutic agents (Yan et al., 2006).

Metal Complexation for Enhanced Biological and Catalytic Activities

Research on tosylated aminopyridines and their complexation with metal ions like Ni(II) and Fe(II) demonstrates the potential of sulfonamide derivatives to enhance the biological and catalytic properties of ligands. These complexes have implications for pharmaceutical and chemical industries (Orie, Duru, & Ngochindo, 2021).

Development of New Organosulfur Metallic Compounds

Sulfonamide-based Schiff base ligands have been synthesized and coordinated with transition metals, revealing significant antimicrobial and antioxidant activities. These findings open avenues for the use of sulfonamide compounds in drug development and other applications (Hassan et al., 2021).

Microwave-Assisted Synthesis of Sultams

Sultams, cyclic sulfonamides, have shown a wide range of biological activities. Microwave-assisted continuous flow organic synthesis (MACOS) has been utilized for the multi-gram synthesis of sultams, highlighting the efficiency and versatility of sulfonamide compounds in organic synthesis (Ullah et al., 2010).

Safety and Hazards

特性

IUPAC Name |

3-amino-N,N-diethyl-4-(4-ethylpiperazin-1-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N4O2S/c1-4-18-9-11-19(12-10-18)16-8-7-14(13-15(16)17)23(21,22)20(5-2)6-3/h7-8,13H,4-6,9-12,17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIMXPFIREPMHFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N(CC)CC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N,N-diethyl-4-(4-ethylpiperazin-1-yl)benzene-1-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(Propionylamino)phenoxy]acetic acid](/img/structure/B2579860.png)

![2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2579862.png)

![[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)methanone](/img/structure/B2579869.png)

![[2-(1-Prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene](/img/structure/B2579877.png)

![4-{1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-methylpyrrolidin-2-one](/img/structure/B2579878.png)

![N-(2,2-dimethoxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2579879.png)

![(7R,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione dihydrochloride](/img/no-structure.png)